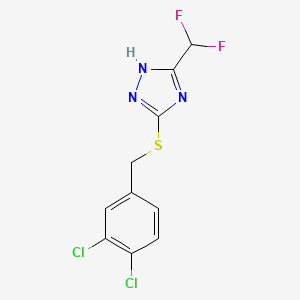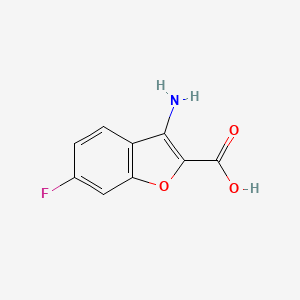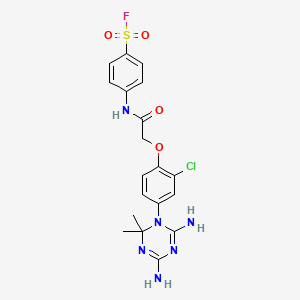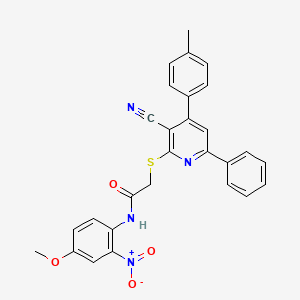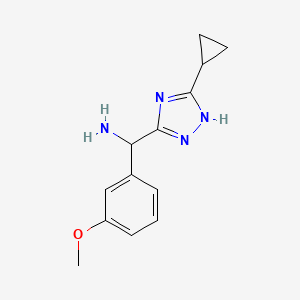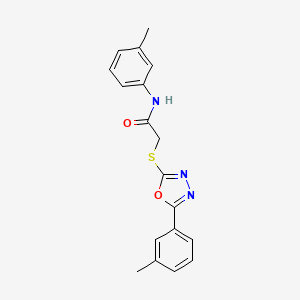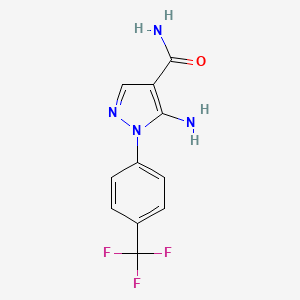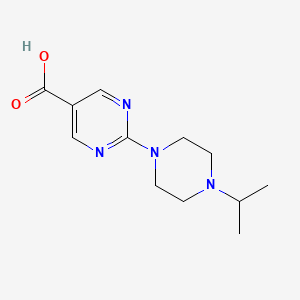
2-(Isopropylamino)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylamino)nicotinaldehyde is an organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol . It is a derivative of nicotinaldehyde, where an isopropylamino group is attached to the pyridine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
[ \text{Nicotinaldehyde} + \text{Isopropylamine} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Isopropylamino)nicotinic acid.
Reduction: 2-(Isopropylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Isopropylamino)nicotinaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Isopropylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinaldehyde: The parent compound, which lacks the isopropylamino group.
Nicotinonitrile: A related compound with a nitrile group instead of an aldehyde group.
2-Aminonicotinaldehyde: A derivative with an amino group instead of an isopropylamino group.
Uniqueness
2-(Isopropylamino)nicotinaldehyde is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with specific molecular targets, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-(propan-2-ylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-7(2)11-9-8(6-12)4-3-5-10-9/h3-7H,1-2H3,(H,10,11) |
Clave InChI |
UKCPQFVWBRBACO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=CC=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)

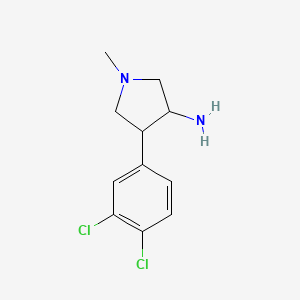
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
